[(5-Methylfuran-2-yl)methyl]hydrazine
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Overview
Description
[(5-Methylfuran-2-yl)methyl]hydrazine is an organic compound with the molecular formula C6H10N2O It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methylfuran-2-yl)methyl]hydrazine typically involves the reaction of 5-methylfurfural with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:
5-Methylfurfural+Hydrazine Hydrate→this compound
The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(5-Methylfuran-2-yl)methyl]hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield various hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of hydrazine-containing compounds.
Scientific Research Applications
[(5-Methylfuran-2-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(5-Methylfuran-2-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
[(5-Methylfuran-2-yl)methyl]amine: Similar structure but with an amine group instead of hydrazine.
[(5-Methylfuran-2-yl)methyl]hydrazone: Contains a hydrazone functional group.
[(5-Methylfuran-2-yl)methyl]hydrazide: Features a hydrazide moiety.
Uniqueness
[(5-Methylfuran-2-yl)methyl]hydrazine is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1016711-47-9 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2O/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3 |
InChI Key |
LBNOVXCBLWKXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNN |
Origin of Product |
United States |
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